molecular formula C16H16N4O B8301348 1-(4-methoxybenzyl)-1H-indazole-3-carboximidamide

1-(4-methoxybenzyl)-1H-indazole-3-carboximidamide

Cat. No.: B8301348
M. Wt: 280.32 g/mol
InChI Key: YHPZSFAPCRBNRU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-methoxybenzyl)-1H-indazole-3-carboximidamide is a useful research compound. Its molecular formula is C16H16N4O and its molecular weight is 280.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C16H16N4O

Molecular Weight

280.32 g/mol

IUPAC Name

1-[(4-methoxyphenyl)methyl]indazole-3-carboximidamide

InChI

InChI=1S/C16H16N4O/c1-21-12-8-6-11(7-9-12)10-20-14-5-3-2-4-13(14)15(19-20)16(17)18/h2-9H,10H2,1H3,(H3,17,18)

InChI Key

YHPZSFAPCRBNRU-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CN2C3=CC=CC=C3C(=N2)C(=N)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

9.25 g of 1-(4-methoxybenzyl)-1H-indazole-3-carbonitrile (1-1-1, 35.1 mmol, 1 eq.) were suspended in 128 ml of dry methanol under a nitrogen atmosphere. 0.949 g (17.6 mmol, 0.5 eq.) of sodium methanolate were added. The reaction mixture was stirred for 18 hours at room temperature. To the resulting mixture were added 2.82 g (52.7 mmol, 1.5 eq.) of ammonium chloride and 1.0 ml (17.6 mmol, 0.5 eq.) of 100% acetic acid and stirred for 5 hours at 50° C. After cooling down at room temperature the mixture was concentrated in vacuo. The residue was partitioned between aq. half saturated sodium hydrogen carbonate solution and dichloromethane/isopropanol 4:1. The aqueous layer was extracted three times with dichloromethane/isopropanol 4:1. The combined organic layers were washed with brine, dried over magnesium sulfate and concentrated in vacuo. The residue was purified by flash chromatography to yield 6.45 g (23 mmol, 65.5%) of the analytically pure target compound.
Name
1-(4-methoxybenzyl)-1H-indazole-3-carbonitrile
Quantity
9.25 g
Type
reactant
Reaction Step One
Name
sodium methanolate
Quantity
0.949 g
Type
reactant
Reaction Step Two
Quantity
2.82 g
Type
reactant
Reaction Step Three
Quantity
1 mL
Type
reactant
Reaction Step Three
Quantity
128 mL
Type
solvent
Reaction Step Four

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.